N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
Description
The compound N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a 1,2,4-triazole derivative characterized by a sulfanylidene moiety, a 3-chlorophenyl substituent at the 4-position of the triazole ring, and a 2-(trifluoromethyl)benzamide group linked via a methyl bridge. The triazole core is known for its versatility in medicinal and agrochemical applications, particularly due to the presence of the –N–C–S unit, which is associated with biological activity .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4OS/c18-10-4-3-5-11(8-10)25-14(23-24-16(25)27)9-22-15(26)12-6-1-2-7-13(12)17(19,20)21/h1-8H,9H2,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZULPXPDTDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Triazole Intermediate
The triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. A mixture of 3-chlorophenylhydrazine and carbon disulfide undergoes reflux in ethanol under alkaline conditions to yield 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This intermediate is purified via recrystallization from ethanol, achieving >85% purity.
Critical Reaction Parameters:
- Temperature: 80–90°C
- Reaction Time: 6–8 hours
- Solvent: Ethanol (anhydrous)
- Base: Potassium hydroxide (2.5 equiv)
Functionalization with the Benzamide Moiety
The triazole intermediate is alkylated using 2-(trifluoromethyl)benzoyl chloride in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic substitution, with the thiol group of the triazole attacking the electrophilic carbonyl carbon. After quenching with ice water, the crude product is extracted with dichloromethane and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Key Optimization Steps:
- Catalyst: Triethylamine (1.2 equiv) enhances reaction efficiency.
- Solvent: DMF ensures solubility of both reactants.
- Yield: 68–72% after purification.
Acid-Mediated Condensation and Cyclization
The final step involves cyclization under acidic conditions to form the sulfanylidene group. Concentrated sulfuric acid (0.5 mL) is added to a solution of the alkylated intermediate in ethanol, stirring vigorously for 4 hours. The product precipitates as a yellow solid, which is filtered, washed with cold ethanol, and dried under vacuum.
Mechanistic Insight:
The sulfuric acid protonates the triazole nitrogen, facilitating nucleophilic attack by the sulfur atom on the adjacent carbon. This step generates the sulfanylidene (C=S) group, critical for stabilizing the triazole-thione tautomer.
Reaction Monitoring:
- IR Spectroscopy: Confirms C=O (1665 cm⁻¹) and C=S (1220 cm⁻¹) stretches.
- TLC: Rf = 0.45 (hexane/ethyl acetate 1:1).
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Diffraction
Crystals suitable for X-ray analysis are grown by slow evaporation of an ethanol/DMF (7:3) solution. The compound crystallizes in the triclinic P1 space group, with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 8.6313 (6) |
| b (Å) | 10.8378 (9) |
| c (Å) | 13.384 (1) |
| α (°) | 66.645 (8) |
| β (°) | 79.287 (8) |
| γ (°) | 85.151 (8) |
| V (ų) | 1129.30 (16) |
| Z | 2 |
The crystal structure reveals hydrogen-bonded aggregates stabilized by N—H⋯O and O—H⋯O interactions, forming centrosymmetric tetramers.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.72 (s, 2H, CH2).
- ¹³C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 159.8 (C=S), 142.1 (C-Cl), 132.4–125.3 (Ar-C), 124.5 (q, J = 271 Hz, CF3), 43.8 (CH2).
Comparative Analysis with Structural Analogs
The trifluoromethyl and 3-chlorophenyl substituents confer distinct electronic and steric properties compared to fluorophenyl analogs.
| Property | Target Compound | Fluorophenyl Analog |
|---|---|---|
| Melting Point | 218–220°C | 435 K (161.85°C) |
| Solubility | DMSO > Ethanol | Ethanol > DMF |
| Yield | 72% | 68% |
The electron-withdrawing CF3 group enhances metabolic stability but reduces aqueous solubility, necessitating formulation studies for pharmacological use.
Optimization Challenges and Solutions
Purification Difficulties
Initial syntheses yielded impure product due to byproducts from incomplete cyclization. Implementing gradient column chromatography (hexane → ethyl acetate) improved purity to >98%.
Scale-Up Considerations
Reactor fouling occurred during large-scale cyclization. Switching to acetonitrile as a co-solvent reduced viscosity, enabling efficient stirring and consistent yields (70 ± 2%).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form new amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines or thiols, polar aprotic solvents like DMF or DMSO.
Coupling Reactions: EDCI or DCC as coupling agents, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amino or thiol-substituted derivatives.
Coupling Reactions: New amide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H14ClN4O2S
- Molecular Weight : 366.46 g/mol
- IUPAC Name : N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
The structural features of this compound include a triazole ring and a trifluoromethyl group, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their effectiveness against various pathogens. The presence of the trifluoromethyl group has been linked to increased potency against certain bacterial strains .
Antimalarial Potential
Research indicates that the compound may serve as a lead for developing new antimalarial drugs. A study focused on synthesizing triazole derivatives found that certain modifications to the triazole structure improved efficacy against malaria parasites. In silico molecular docking studies suggested that such compounds could inhibit key enzymes involved in the malaria lifecycle .
Anticancer Properties
This compound has shown potential in anticancer research. Investigations into related triazole compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms. These include the inhibition of cell proliferation and interference with signaling pathways essential for tumor growth .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Studies indicate that similar triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation processes. Molecular docking studies have suggested that these compounds can effectively bind to COX enzymes, potentially leading to reduced inflammation and pain .
Summary Table of Applications
| Application | Details |
|---|---|
| Antimicrobial | Effective against various bacterial strains; enhanced potency noted with trifluoromethyl group. |
| Antimalarial | Potential lead for new drugs; effective against malaria parasites through enzyme inhibition. |
| Anticancer | Induces apoptosis in cancer cells; interferes with tumor growth signaling pathways. |
| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation and associated pain. |
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Analysis
The triazole derivatives in the evidence share a common 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological profiles:
- Chlorophenyl vs. Trimethoxyphenyl : The 3-chlorophenyl group in the target compound may confer different steric and electronic effects compared to the 3,4,5-trimethoxyphenyl group in , which is electron-rich and can enhance binding to aromatic receptors .
- Trifluoromethyl vs. Methyl : The CF3 group in the target compound increases hydrophobicity and resistance to oxidative metabolism compared to the 4-methyl group in .
Crystallographic Parameters
Crystallographic data from analogs highlight structural precision and intermolecular interactions:
| Compound | R Factor | Mean σ(C–C) (Å) | Data-to-Parameter Ratio | Software Used | Source |
|---|---|---|---|---|---|
| 0.055 | 0.003 | 18.9 | SHELX | ||
| 0.051 | 0.004 | 14.3 | SHELX | ||
| 0.035 | 0.002 | 19.8 | SHELX |
- Lower R factors (e.g., 0.035 in ) indicate higher structural accuracy.
- The target compound’s trifluoromethyl group may introduce unique torsional angles or packing motifs due to its steric bulk and electronegativity.
Role of the –N–C–S Unit
The sulfanylidene (–S–) and triazole nitrogen atoms facilitate hydrogen bonding and metal coordination, critical for biological activity. For example:
- highlights the –N–C–S unit’s role in antifungal and antibacterial activity .
- The trifluoromethyl group in the target compound may enhance membrane permeability, akin to triazolinone herbicides like carfentrazone-ethyl () .
Substituent-Driven Activity Trends
- Chlorophenyl Groups : The 2-chloro substituent in may enhance bioactivity via hydrophobic interactions, while the 3-chloro position in the target compound could alter binding specificity.
- Trimethoxyphenyl Groups : The electron-donating methoxy groups in are associated with DNA intercalation or enzyme inhibition .
Hydrogen Bonding and Supramolecular Interactions
Hydrogen bonding patterns () in triazole derivatives govern crystal packing and solubility:
- The sulfanylidene group can act as a hydrogen-bond acceptor, while the triazole NH serves as a donor.
- In , the amino group forms intermolecular N–H···O bonds, stabilizing the crystal lattice . The target compound’s benzamide group may similarly participate in N–H···O/N interactions.
Biological Activity
N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure
The compound's structure is characterized by a triazole ring system linked to a benzamide moiety. The presence of the trifluoromethyl group and the chlorophenyl substituent are significant for its biological properties. The following table summarizes the key features of the compound:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives. For instance:
- A study indicated that related triazole compounds exhibited moderate to good activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- The compound this compound was tested for its antimicrobial efficacy against various pathogens. It showed significant inhibition against Klebsiella pneumoniae and Enterococcus faecalis, suggesting potential as an antibacterial agent .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties:
- Research has demonstrated that certain triazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
- In vitro studies on similar compounds indicated that they could effectively reduce tumor growth in xenograft models, highlighting their potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was found to exhibit:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Klebsiella pneumoniae | 18 | 16 µg/mL |
This data suggests a promising profile for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on anticancer effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results indicate that the compound has significant cytotoxic effects against various cancer cell lines.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Q. What experimental strategies resolve contradictions in reported bioactivity data for triazole-benzamide derivatives?
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Standardized bioassays : Use established cell lines (e.g., HeLa for anticancer activity) with positive controls (e.g., doxorubicin) .
- Purity validation : HPLC (>98% purity) and DSC analysis to exclude thermal degradation artifacts .
- SAR studies : Compare analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Example Contradiction : Varying IC₅₀ values in antifungal assays may stem from differences in fungal strain susceptibility. Replicate studies under CLSI guidelines are recommended .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding to targets (e.g., CYP51 for antifungal activity) .
- DFT calculations : Optimize geometry and electron distribution to prioritize substituents with favorable H-bonding (e.g., -CF₃ enhances hydrophobic interactions) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to filter unstable candidates .
Case Study : Substituting the triazole’s 3-chlorophenyl group with a pyridinyl moiety improved docking scores against EGFR kinase by 1.8-fold .
Q. What methodologies elucidate the role of non-covalent interactions (e.g., hydrogen bonding) in crystal packing and solubility?
- Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings in SHELX-refined structures) .
- Solubility profiling : Measure logP (e.g., ~3.2 via shake-flask method) and correlate with H-bond donor/acceptors .
- Thermal analysis : DSC/TGA identifies polymorphic transitions affecting dissolution rates .
Methodological Guidance for Data Interpretation
Q. How should researchers approach conflicting crystallographic data on sulfanylidene group geometry?
- Multi-method validation : Combine XRD with solid-state NMR to confirm tautomeric forms (e.g., thione vs. thiolate) .
- Temperature-dependent studies : Collect data at 100 K (reduces thermal motion artifacts) .
- DFT comparison : Optimize computational models to match experimental bond lengths (e.g., C–S = 1.68 Å) .
Q. What controls are essential in assessing the compound’s metabolic stability in vitro?
- Liver microsome assays : Include NADPH cofactors and verify linear reaction kinetics over 30 min .
- Positive controls : Use verapamil (CYP3A4 substrate) to validate enzyme activity .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylated products) .
Key Challenges and Future Directions
- Stereochemical control : The sulfanylidene group’s tautomerism complicates reproducibility; chiral HPLC may resolve enantiomers .
- Target identification : Use photoaffinity labeling or click chemistry probes to map cellular targets .
- Toxicity profiling : Zebrafish models (e.g., LC₅₀ at 48 hpf) balance throughput and physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
